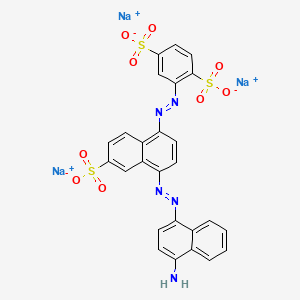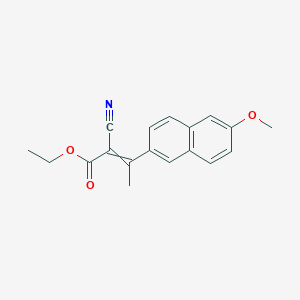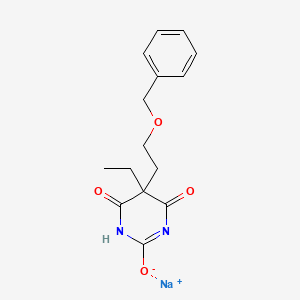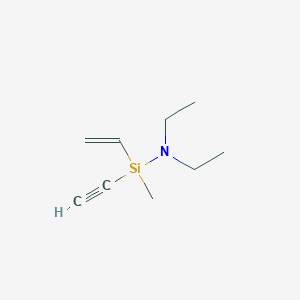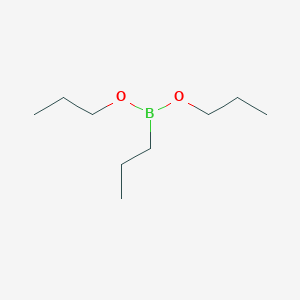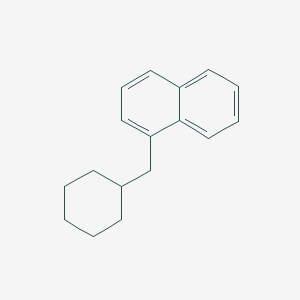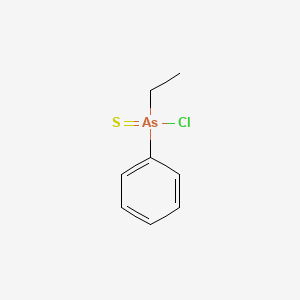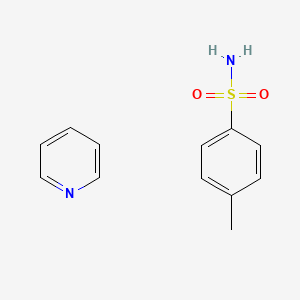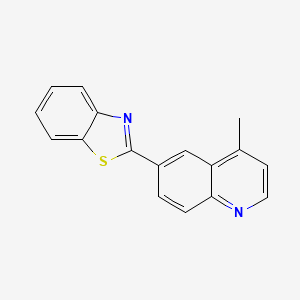
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline. These fused ring systems are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzothiazol-2-yl)-4-methylquinoline typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone in the presence of a base, followed by cyclization to form the benzothiazole ring.
Biginelli Reaction: A multicomponent reaction that combines 2-aminobenzenethiol, an aldehyde, and a β-keto ester to form the desired product.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
化学反応の分析
Types of Reactions
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-(1,3-Benzothiazol-2-yl)-4-methylquinoline involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-Arylbenzothiazoles: Known for their biological activities, including anticancer and antimicrobial properties.
Benzothiazole Derivatives: Exhibit a wide range of pharmacological activities, such as anti-inflammatory and neuroprotective effects.
Quinoline Derivatives: Used in the treatment of malaria and other infectious diseases.
Uniqueness
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline stands out due to its unique combination of benzothiazole and quinoline structures, which confer a distinct set of biological and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
64819-85-8 |
|---|---|
分子式 |
C17H12N2S |
分子量 |
276.4 g/mol |
IUPAC名 |
2-(4-methylquinolin-6-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H12N2S/c1-11-8-9-18-14-7-6-12(10-13(11)14)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3 |
InChIキー |
OVAAXSLQHZGGGL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC=C1)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
